molecular formula C14H12Cl2N4O5 B3746913 2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE

2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE

Cat. No.: B3746913
M. Wt: 387.2 g/mol
InChI Key: DPOKPQNIZMZNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE is a synthetic compound that belongs to the class of imidazole derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a nitroimidazole moiety and a dichlorobenzoyl carbamate group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Properties

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(2,4-dichlorobenzoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O5/c1-8-7-17-13(20(23)24)19(8)4-5-25-14(22)18-12(21)10-3-2-9(15)6-11(10)16/h2-3,6-7H,4-5H2,1H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOKPQNIZMZNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1CCOC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE
Reactant of Route 2
Reactant of Route 2
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE
Reactant of Route 3
Reactant of Route 3
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE
Reactant of Route 5
Reactant of Route 5
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE
Reactant of Route 6
Reactant of Route 6
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE

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